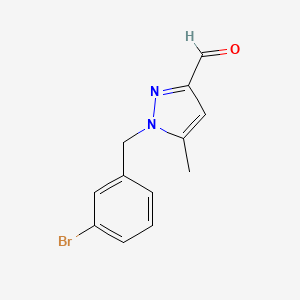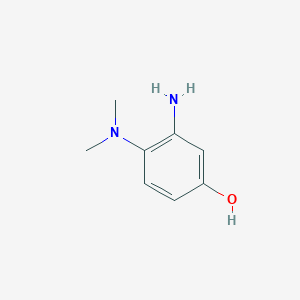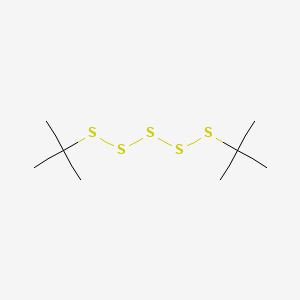
Di-tert-butyl pentasulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl pentasulphide is an organosulfur compound with the molecular formula (C_8H_{18}S_5). It is a yellow liquid with a strong sulfurous odor and is known for its high vapor pressure and good solubility. This compound is particularly interesting due to its unique structure, which includes five sulfur atoms linked in a chain, making it a polysulfide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butyl pentasulphide can be synthesized through the reaction of tert-butyl chloride with sodium polysulfide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often involve moderate temperatures and the use of a catalyst to facilitate the formation of the pentasulfide chain.
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product. The industrial process also includes purification steps like distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl pentasulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form lower polysulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions where one of the tert-butyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.
Major Products
Oxidation: The major products are tert-butyl sulfoxide and tert-butyl sulfone.
Reduction: The major products include di-tert-butyl disulfide and tert-butyl thiol.
Substitution: The products depend on the nucleophile used but can include tert-butyl amine or tert-butyl thiol derivatives.
Aplicaciones Científicas De Investigación
Di-tert-butyl pentasulphide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is studied for its potential antioxidant properties and its role in biological systems, particularly in the chemistry of garlic and other Allium species.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and its possible role in cancer treatment.
Industry: It is used as an additive in lubricants and other petroleum-derived products due to its anti-wear properties and ability to inhibit oxidation.
Mecanismo De Acción
The mechanism by which di-tert-butyl pentasulphide exerts its effects involves the formation of perthiyl radicals upon homolytic cleavage of the sulfur-sulfur bonds. These radicals are highly reactive and can trap other radicals, thereby acting as antioxidants. The compound’s ability to form stable perthiyl radicals is unique to higher polysulfides and contributes to its effectiveness as an antioxidant.
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butyl disulfide
- Di-tert-butyl trisulfide
- Di-tert-butyl tetrasulfide
Uniqueness
Di-tert-butyl pentasulphide is unique among these compounds due to its longer sulfur chain, which imparts different chemical and physical properties. For example, it has a higher boiling point and greater stability compared to its shorter-chain counterparts. Its ability to form stable perthiyl radicals also sets it apart, making it a more effective antioxidant.
Propiedades
Número CAS |
7330-32-7 |
|---|---|
Fórmula molecular |
C8H18S5 |
Peso molecular |
274.6 g/mol |
Nombre IUPAC |
2-(tert-butylpentasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S5/c1-7(2,3)9-11-13-12-10-8(4,5)6/h1-6H3 |
Clave InChI |
CZVOXOJHCICATK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SSSSSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



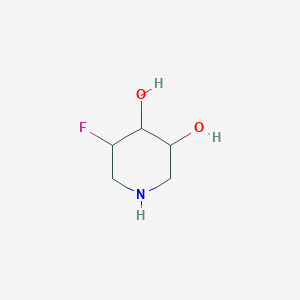
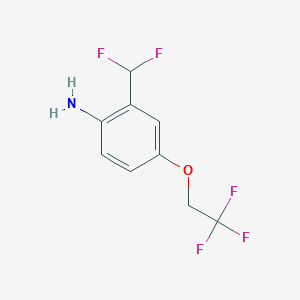
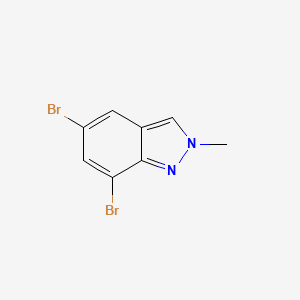
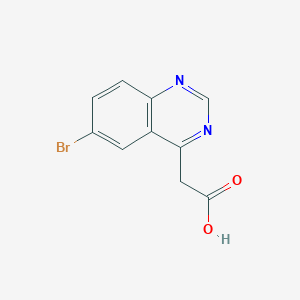

![7,7-Difluoro-5-azaspiro[2.5]octane](/img/structure/B14767602.png)

![N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-methyl-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14767615.png)

